GSK3527497 HCl is classified under the category of small molecule inhibitors, specifically targeting ion channels. It is identified by the CAS number 2215855-51-7 and has a molecular formula of C26H26N6O3. The compound's IUPAC name is 3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine.
The synthesis of GSK3527497 HCl involves several key steps that typically include:
GSK3527497 HCl features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural data includes:
The compound appears as a solid powder with a purity exceeding 98% .
GSK3527497 HCl participates in various chemical reactions typical of small molecule inhibitors, primarily focusing on its interaction with TRPV4 channels. The mechanism of action involves binding to the TRPV4 receptor, blocking ion flow through the channel, which is crucial for its role in mediating cellular responses to stimuli such as temperature and mechanical stress. The specificity of GSK3527497 for TRPV4 is highlighted by its low IC50 value of approximately 12 nM, indicating high potency in inhibiting this target .
The mechanism of action for GSK3527497 HCl involves:
The chemical stability of GSK3527497 HCl allows it to maintain efficacy over time when stored properly. Its high purity level (>98%) ensures reliable performance in both laboratory and potential clinical settings.
GSK3527497 HCl has significant potential applications in scientific research and clinical settings:
The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel is a polymodally activated, calcium-permeable non-selective cation channel expressed in diverse tissues, including vascular endothelium, bronchial epithelium, renal tubules, and neuronal cells [2] [4]. Structurally, TRPV4 features six transmembrane domains, intracellular N- and C-termini with ankyrin repeat domains (ARDs), and a pore region between transmembrane domains 5 and 6 [2] [7]. Its activation occurs through multiple stimuli:
Physiologically, TRPV4 regulates:
In pathophysiology, TRPV4 dysregulation contributes to:
Table 1: TRPV4 in Disease Pathogenesis
Disease Context | Role of TRPV4 | Key Consequences |
---|---|---|
Pulmonary Hypertension | Endothelial hyperactivation | Increased vascular permeability, edema |
Cystic Fibrosis | Impaired airway surface liquid regulation | Mucus dehydration, reduced mucociliary clearance |
Ischemic Stroke | Endothelial mechanosensing disruption | Post-stroke edema (limited by inflammation) |
Myocardial Injury | Calcium overload in cardiomyocytes | Reduced contractility, remodeling |
Targeting TRPV4 holds therapeutic promise due to its central role in calcium-mediated cellular damage:
Early TRPV4 antagonists faced challenges with selectivity, pharmacokinetics (PK), and solubility:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7